molecular formula C17H13N5O3 B4622237 7-(1,3-benzodioxol-5-ylmethyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(1,3-benzodioxol-5-ylmethyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4622237
M. Wt: 335.32 g/mol
InChI Key: WDUZKIBEWDMRQA-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido-triazolopyrimidinone class, characterized by a fused heterocyclic core structure. Key structural features include:

  • 1,3-Benzodioxol-5-ylmethyl substituent: This moiety may enhance metabolic stability or binding affinity due to its electron-rich aromatic system .
  • 2-Methyl group: Likely influences steric and electronic properties of the triazole ring .

Properties

IUPAC Name

11-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3/c1-10-19-17-18-7-12-13(22(17)20-10)4-5-21(16(12)23)8-11-2-3-14-15(6-11)25-9-24-14/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUZKIBEWDMRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Pharmacological Implications

The substituent at the 7-position of the pyrido-triazolopyrimidinone scaffold significantly impacts biological activity and physicochemical properties:

Compound Name / ID Substituent at 7-Position Molecular Formula Molecular Weight (g/mol) Key Findings References
Target Compound 1,3-Benzodioxol-5-ylmethyl Not explicitly stated* ~325–335 (estimated) Hypothesized improved lipophilicity due to benzodioxole moiety
7-Benzyl-5-methyl derivative (CAS 1306739-28-5) Benzyl C₁₆H₁₃N₅O 291.31 High purity (97%), commercial availability suggests research utility .
7-(3-Fluorophenyl) derivative (ID: 8020-2549) 3-Fluorophenyl C₁₅H₁₀FN₅O 295.27 Fluorine substitution may enhance metabolic stability; limited availability (13 mg) .
2-Amino-6-(3-chlorobenzyl) derivative (Compound 32) 3-Chlorobenzyl C₁₉H₁₇ClN₆O 392.83 Demonstrated CNS activity in pharmacological evaluations .
5-(5-Methylfuran-2-yl) derivative (Compound 3) 5-Methylfuran-2-yl Not provided Anti-ulcer potential via hydrazine-mediated synthesis .

*Molecular formula estimation based on structural analogs: Likely C₁₈H₁₄N₅O₃.

Key Structural and Functional Differences

  • Electron-Withdrawing vs.
  • Heteroaromatic vs. Simple Aromatic Substitutions : The 5-methylfuran-2-yl substituent () introduces a heteroaromatic system, which could modulate anti-ulcer activity through π-π interactions absent in benzyl or benzodioxolyl derivatives.
  • Fluorine Substitution : The 3-fluorophenyl analog () highlights the role of halogens in tuning pharmacokinetics, such as increased blood-brain barrier penetration.

Research Findings and Trends

  • Synthetic Accessibility : Derivatives like the 7-benzyl compound () are synthesized via multicomponent reactions, suggesting feasible routes for the target compound using similar protocols (e.g., cyclocondensation of triazole precursors with aldehydes) .
  • Biological Activity: While direct data for the target compound are lacking, related pyrido-triazolopyrimidinones exhibit diverse activities: CNS Modulation: Chlorobenzyl derivatives () show promise in neurological assays. Antimicrobial Potential: Furan-containing analogs () demonstrate anti-ulcer and possibly antifungal effects.
  • Physicochemical Properties : The benzodioxole group in the target compound may confer higher solubility compared to purely hydrophobic substituents (e.g., benzyl), aligning with trends observed in fluorinated analogs ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(1,3-benzodioxol-5-ylmethyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
7-(1,3-benzodioxol-5-ylmethyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

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